molecular formula C9H8N4O2 B052454 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 119192-09-5

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Cat. No. B052454
M. Wt: 204.19 g/mol
InChI Key: NVRYCUYVBBCXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05717104

Procedure details

4-Nitrobenzyl bromide (64.22 g), 4-amino-1,2,4-triazole (26 g) and isopropyl alcohol (586 ml) were stirred together at reflux for 7% hours. The isopropanol solvent was replaced with water by using an azeotropic distillation procedure, in vacuo, on a Buchi rotary evaporator. The volume of the final aqueous slurry was 750 ml. 675 ml of this slurry was cooled to -2° C. and hydrochloric acid (50.8 ml, 12M) added over a few minutes. A solution of sodium nitrite (21.7 g) in water (86 ml) was then added dropwise, and subsurface over a 40 minute period. The temperature of the batch was kept between -2 and -1° C. during the addition and then allowed to warm to 18° C. over 30 minutes. The temperature was then increased to 28° C. and held for 1 hour and the solution treated with charcoal (4.5 g, Fisons) for 15 minutes. The charcoal was removed and the filtrate (750 ml) divided equally in two. One half of the solution was made basic with ammonia solution (22 ml) and the precipitated base collected, washed with water (2x30 ml) and dried (16 hours at 35° C. in vacuo). This gave an 83.3% yield (22.73 g) of 1-(4-nitrobenzyl)-1,2,4-triazole.
Quantity
64.22 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
586 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].N[N:13]1[CH:17]=[N:16][N:15]=[CH:14]1.O>C(O)(C)C>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][N:15]2[CH:14]=[N:13][CH:17]=[N:16]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
64.22 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Name
Quantity
26 g
Type
reactant
Smiles
NN1C=NN=C1
Name
Quantity
586 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7% hours
DISTILLATION
Type
DISTILLATION
Details
an azeotropic distillation procedure
CUSTOM
Type
CUSTOM
Details
in vacuo, on a Buchi rotary evaporator
ADDITION
Type
ADDITION
Details
hydrochloric acid (50.8 ml, 12M) added over a few minutes
ADDITION
Type
ADDITION
Details
A solution of sodium nitrite (21.7 g) in water (86 ml) was then added dropwise
ADDITION
Type
ADDITION
Details
The temperature of the batch was kept between -2 and -1° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 18° C. over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to 28° C.
WAIT
Type
WAIT
Details
held for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
the solution treated with charcoal (4.5 g, Fisons) for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The charcoal was removed
CUSTOM
Type
CUSTOM
Details
the precipitated base collected
WASH
Type
WASH
Details
washed with water (2x30 ml)
CUSTOM
Type
CUSTOM
Details
dried (16 hours at 35° C. in vacuo)
Duration
16 h

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CN2N=CN=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.73 g
YIELD: PERCENTYIELD 83.3%
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.